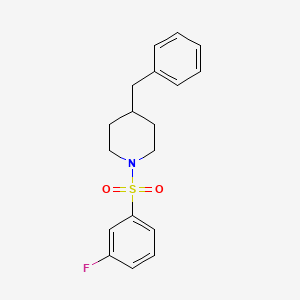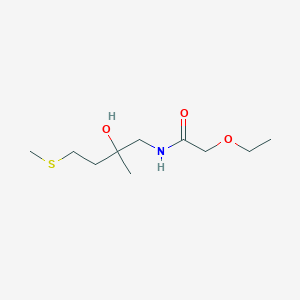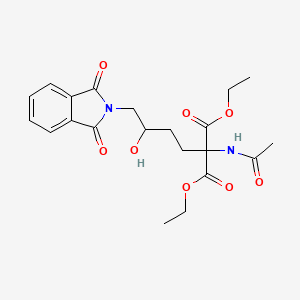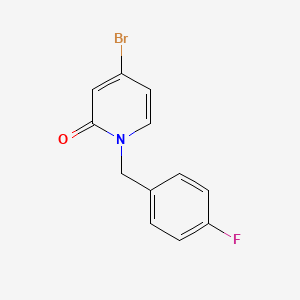![molecular formula C11H21NO4S B2498389 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid CAS No. 1555902-59-4](/img/structure/B2498389.png)
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid is an organic compound with the molecular formula C11H21NO4S. This compound is notable for its structural complexity, featuring a tert-butoxycarbonyl (Boc) protected amine group, a butyl chain, and a sulfanylacetic acid moiety. It is primarily used in research settings, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid typically involves multiple steps:
-
Protection of the Amine Group: : The starting material, 4-aminobutanethiol, is first protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
-
Formation of the Sulfanylacetic Acid Moiety: : The protected amine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide. This step introduces the sulfanylacetic acid group.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The sulfanyl group in 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid (TFA).
-
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Sodium halides (NaX), alkoxides (RO-)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amine derivatives
Substitution: Various substituted acetic acid derivatives
Scientific Research Applications
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid has several applications in scientific research:
-
Peptide Synthesis: : The compound is used as a building block in the synthesis of peptides, where the Boc group serves as a protecting group for the amine functionality.
-
Medicinal Chemistry: : It is used in the development of novel therapeutic agents, particularly those targeting enzymes or receptors that interact with sulfanyl or acetic acid groups.
-
Bioconjugation: : The compound can be used to modify biomolecules, such as proteins or nucleic acids, to introduce new functional groups or labels.
-
Industrial Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid depends on its specific application:
Peptide Synthesis: The Boc group protects the amine during peptide bond formation, preventing unwanted side reactions.
Medicinal Chemistry: The sulfanyl and acetic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]butanoic acid: Features a butanoic acid group, offering different reactivity and properties.
Uniqueness
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which makes it particularly useful in peptide synthesis and medicinal chemistry. The presence of both a Boc-protected amine and a sulfanylacetic acid moiety allows for versatile chemical modifications and interactions.
This compound’s distinct structure and reactivity profile make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-5-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVZHVOVHMBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE](/img/structure/B2498308.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2498316.png)
![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)



![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
